molecular formula C15H14N2OS2 B12967069 Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-

Cat. No.: B12967069
M. Wt: 302.4 g/mol
InChI Key: GSRJYKYXWVPNBR-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a thioxo group and a propylphenyl substituent. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 3-aminothiophene-2-carboxylate with formamidine acetate, followed by chlorination and nucleophilic substitution . The reaction conditions often require elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The purification of the final product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-d]pyrimidines.

Scientific Research Applications

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase, an enzyme involved in the respiratory chain of Mycobacterium tuberculosis . This inhibition disrupts the energy metabolism of the bacteria, leading to its death. The compound may also interact with other molecular pathways, contributing to its anticancer and antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo- is unique due to its specific substitution pattern and the presence of the thioxo group. This imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14N2OS2

Molecular Weight

302.4 g/mol

IUPAC Name

3-(4-propylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C15H14N2OS2/c1-2-3-10-4-6-11(7-5-10)17-14(18)13-12(8-9-20-13)16-15(17)19/h4-9H,2-3H2,1H3,(H,16,19)

InChI Key

GSRJYKYXWVPNBR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

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